[2-Fluoro-4-(2-methylpropyl)phenyl]boronic acid
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Overview
Description
[2-Fluoro-4-(2-methylpropyl)phenyl]boronic acid: is an organoboron compound with the molecular formula C10H14BFO2. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
Boronic acids, including phenylboronic acids, are known to participate in numerous cross-coupling reactions, serving as a source of phenyl groups .
Mode of Action
The mode of action of [2-Fluoro-4-(2-methylpropyl)phenyl]boronic acid is likely through its participation in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of an organoboron compound, such as our compound of interest, with an organic halide or triflate in the presence of a palladium catalyst . The process involves two key steps: oxidative addition and transmetalation .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway . This reaction is widely applied in carbon–carbon bond-forming reactions, contributing to the synthesis of various organic compounds .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, contributing to diverse chemical reactions and biological processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable under normal storage temperatures . The compound’s action in the suzuki–miyaura cross-coupling reaction can be influenced by factors such as the presence of a palladium catalyst and the nature of the organic halide or triflate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Fluoro-4-(2-methylpropyl)phenyl]boronic acid typically involves the reaction of [2-Fluoro-4-(2-methylpropyl)phenyl]magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Temperature: The reaction is often carried out at low temperatures, around -78°C, to ensure the stability of the Grignard reagent.
Solvent: Anhydrous ether or tetrahydrofuran (THF) is commonly used as the solvent.
Hydrolysis: The final step involves hydrolysis with water or dilute acid to yield the boronic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids. It is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl compounds.
Oxidation: Boronic acids can be oxidized to phenols using hydrogen peroxide or other oxidizing agents.
Reduction: Although less common, boronic acids can be reduced to the corresponding hydrocarbons using strong reducing agents.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and a suitable solvent (e.g., ethanol or water).
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride or similar strong reducing agents.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Reduction: Hydrocarbons.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [2-Fluoro-4-(2-methylpropyl)phenyl]boronic acid is used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Biology and Medicine:
Bioconjugation: Boronic acids can form reversible covalent bonds with diols, making them useful in the development of sensors and drug delivery systems.
Enzyme Inhibition: Some boronic acid derivatives are known to inhibit serine proteases, which are enzymes involved in various biological processes.
Industry:
Material Science: Boronic acids are used in the development of advanced materials, including polymers and nanomaterials, due to their ability to form stable covalent bonds.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the fluoro and isobutyl groups, making it less sterically hindered and less reactive in certain reactions.
4-Fluorophenylboronic Acid: Similar in structure but lacks the isobutyl group, affecting its reactivity and steric properties.
4-Isobutylphenylboronic Acid: Similar but lacks the fluoro group, which can influence its electronic properties and reactivity.
Uniqueness:
Steric and Electronic Effects: The presence of both the fluoro and isobutyl groups in [2-Fluoro-4-(2-methylpropyl)phenyl]boronic acid provides unique steric and electronic properties, making it more selective and reactive in certain chemical reactions compared to its analogs.
Properties
IUPAC Name |
[2-fluoro-4-(2-methylpropyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO2/c1-7(2)5-8-3-4-9(11(13)14)10(12)6-8/h3-4,6-7,13-14H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHBRMLLSUXEEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CC(C)C)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153624-68-1 |
Source
|
Record name | [2-fluoro-4-(2-methylpropyl)phenyl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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